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Compound of Interest
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Compound Name:
pyrazolo[4,3-cjpyridine

Cat. No.: B6156173

An In-Depth Technical Guide to the Basic Properties of 4-chloro-1-methyl-1H-pyrazolo[4,3-
c]pyridine

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-1-methyl-1H-
pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest to the fields of
medicinal chemistry and drug discovery. As a functionalized pyrazolopyridine, it serves as a
"privileged scaffold" due to its structural analogy to endogenous purines, making it a versatile
starting point for the development of targeted therapeutics. This document details its core
physicochemical properties, outlines a representative synthetic pathway, explores its chemical
reactivity and derivatization potential, and discusses its established role as a key building block
for potent biological inhibitors. The content herein is intended for researchers, chemists, and
drug development professionals seeking a foundational understanding of this important
molecule.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial
attention in pharmaceutical research. Its structural resemblance to purine bases allows it to
effectively mimic these structures and interact with a wide array of biological targets,
particularly the ATP-binding sites of kinases.[1] This inherent bio-isosterism has established the
scaffold as a "privileged" structure in medicinal chemistry, capable of serving as a foundation
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for libraries of compounds with diverse biological activities.[1] Derivatives of this core have
been successfully developed as potent inhibitors for various therapeutic targets, demonstrating
activities that span anti-inflammatory, antiviral, antimicrobial, and antitumor applications.[2][3]
The subject of this guide, 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is a particularly
valuable intermediate. The methyl group at the N-1 position enhances metabolic stability and
modulates solubility, while the chlorine atom at the C-4 position provides a crucial reactive
handle for further molecular elaboration and optimization.

Core Physicochemical Properties

The utility of a chemical scaffold in a drug discovery program is fundamentally linked to its
physicochemical properties. These parameters influence its solubility, membrane permeability,
metabolic stability, and overall suitability for development into a therapeutic agent.

l=.Chemical structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Table 1: Key Identifiers and Physicochemical Properties
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Property Value Source
4-chloro-1-

IUPAC Name methylpyrazolo[4,3- [4]
c]pyridine

CAS Number 1289014-47-6 [4]

Molecular Formula C7HeCIN3 [41[5]

Molecular Weight 167.59 g/mol [4]
CN1C2=C(C=N1)C(=NC=C2)C

SMILES | [5]16]
HLLABXSVPSGYEO-

InChiKey [4][5]
UHFFFAOYSA-N

Predicted XlogP 15 [4115]

TPSA 30.7 Az [4]

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 2

| Rotatable Bonds | O |[7] |

The predicted XlogP value of 1.5 suggests a favorable balance between hydrophilicity and
lipophilicity, a key aspect for oral bioavailability. The absence of hydrogen bond donors, due to
the N-1 methylation, can reduce the potential for undesirable interactions and improve cell
membrane permeability.

Synthesis and Handling
Representative Synthetic Protocol

While multiple synthetic routes to the pyrazolopyridine core exist, a common and logical
approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine
precursor, followed by chlorination. The following protocol is a representative example based
on established chemical transformations for analogous heterocyclic systems.[8][9][10]
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The causality behind this pathway lies in its efficiency. Starting with a commercially available
pyridine allows for the regioselective introduction of functional groups. The cyclization with
hydrazine is a robust method for forming the pyrazole ring, and the subsequent use of
phosphorus oxychloride (POCIs) is a standard, high-yielding procedure for converting a
hydroxyl or keto group on an N-heterocycle into a reactive chloro group.

Step 1: Pyrazole Ring Formation W .( Step 2: N-Methylation
Hyd Hydrats CHal, KaCO3,
iydrazine Hydrate Kt (

24 P EOH, Reflux | 1 1 pyrazolo[4,3-cJpyridin-4(5H)-one LQMemYHH pyrazolo[4,3-clpyridin-4(5H)-one

Step 3: Chlorination
4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Click to download full resolution via product page

A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

o Pyrazole Ring Formation: 2,4-dihydroxypyridine-3-carbonitrile is refluxed with hydrazine
hydrate in an ethanol solvent. The hydrazine undergoes a condensation reaction with the
nitrile and cyclizes with the adjacent ketone, forming the fused pyrazole ring to yield 1H-
pyrazolo[4,3-c]pyridin-4(5H)-one.

e N-Methylation: The resulting pyrazolopyridinone is dissolved in dimethylformamide (DMF). A
base such as potassium carbonate (K2COs3) is added to deprotonate the pyrazole nitrogen,
followed by the addition of methyl iodide (CHsl). The reaction proceeds via an Sn2
mechanism to selectively methylate the N-1 position, yielding 1-methyl-1H-pyrazolo[4,3-
c]pyridin-4(5H)-one.

o Chlorination: The N-methylated intermediate is treated with excess phosphorus oxychloride
(POCIs) under reflux conditions. POCIs serves as both the solvent and the chlorinating agent,
efficiently converting the ketone at the C-4 position into the desired chloride. After the
reaction is complete, the excess POCIs is carefully quenched, and the final product, 4-
chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is isolated and purified.
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Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume
hood.

Table 2: GHS Hazard Information

Code Hazard Statement Precautionary Measures

P264, P270, P301+P312,
P330, P501

H302 Harmful if swallowed

P264, P280, P302+P352,
H315 Causes skin irritation P321, P332+P313,
P362+P364

P264, P280,
H319 Causes serious eye irritation P305+P351+P338,
P337+P313

P261, P271, P304+P340,
H335 May cause respiratory irritation ~ P312, P403+P233, P405,
P501

Source:[4][6]

Storage: Store in a cool, dry, dark place under an inert atmosphere, such as argon or nitrogen,
to prevent degradation.[6] Recommended storage temperature is 2-8°C.[6]

Chemical Reactivity and Derivatization Potential

The primary utility of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in drug discovery stems
from its potential for chemical diversification. The C4-chloro group is the key reactive handle for
this process.

The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates
the C-4 position for Nucleophilic Aromatic Substitution (SrAr). This allows for the
straightforward introduction of a wide variety of functional groups by reacting the scaffold with
different nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to
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creating large libraries of analogues for structure-activity relationship (SAR) studies. For
instance, reacting the chloro-scaffold with various anilines is a common strategy to explore the
binding pocket of target proteins.[11]

( R-NH2 (Amines) )

SnAr Reaction 4-amino derivatives
(e.g., Buchwald-Hartwig

or heat, base)

SnAr Reaction
(e.g., NaH, heat)

4-chloro-1-methyl-
1H-pyrazolo[4,3-c]pyridine
4-alkoxy derivatives

SnAr Reaction
(e.g., K2COs, heat)

(R-OH (Alcohols))

Click to download full resolution via product page

4-thioether derivatives

Derivatization via Nucleophilic Aromatic Substitution (SnAr).

Spectroscopic and Analytical Characterization
Expected Spectroscopic Signhatures

While experimental spectra are compound-specific, the key features for confirming the
structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can be predicted:

e 1H NMR: The spectrum would show three distinct signals in the aromatic region (typically
7.0-9.0 ppm), corresponding to the three protons on the bicyclic ring system. A sharp singlet
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would appear in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons
of the N-1 methyl group.

e 13C NMR: The spectrum would display seven distinct carbon signals: five in the
aromatic/heteroaromatic region for the carbons of the fused rings, one for the carbon bearing
the chlorine atom, and one signal in the aliphatic region for the methyl group carbon.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) and,
critically, a characteristic M+2 peak with an intensity of approximately one-third of the M+
peak. This isotopic pattern is the definitive signature for a molecule containing a single
chlorine atom.

Predicted Mass Spectrometry Data

Computational tools can predict mass spectrometry characteristics, which are useful for initial
identification.

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct m/z Predicted CCS (A2
[M+H]* 168.03230 129.4
[M+Na]* 190.01424 142.8
[M-H]~ 166.01774 130.7
[M]* 167.02447 133.6

Source: Predicted data from PubChem.[5]

Biological Significance and Therapeutic Potential

The true value of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is realized in its application
as a scaffold for biologically active molecules. The pyrazolopyridine core has been central to
the development of numerous kinase inhibitors.

A notable example is in the discovery of c-Met inhibitors. The c-Met proto-oncogene is a key
target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-
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c]pyridine scaffold have been synthesized and shown to potently inhibit c-Met kinase activity
and reduce phosphorylation in cancer cell lines.[12] Similarly, the isomeric 1-methyl-1H-
pyrazolo[4,3-b]pyridine scaffold has been employed to design potent small-molecule inhibitors
of the PD-1/PD-L1 interaction, a critical pathway in tumor immunotherapy.[13] These examples
underscore the versatility and therapeutic relevance of this chemical class.

4-chloro-1-methyl-
1H-pyrazolo[4,3-c]pyridine
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Role as a core scaffold for developing targeted inhibitors.

Conclusion

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is more than a simple chemical compound,; it
is a strategic tool for medicinal chemists. Its combination of a biologically relevant core,
favorable physicochemical properties, and a highly reactive chemical handle at the C-4 position
makes it an exceptionally valuable starting material. By enabling the rapid and efficient
synthesis of diverse molecular libraries, this scaffold facilitates the exploration of structure-
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activity relationships and accelerates the discovery of novel, potent, and selective inhibitors for
a wide range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6156173#4-chloro-1-methyl-1h-pyrazolo-4-3-c-
pyridine-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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